C17H18Cl2N6O2

Description

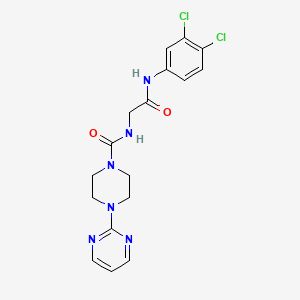

The compound with the molecular formula C17H18Cl2N6O2 is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms

Properties

Molecular Formula |

C17H18Cl2N6O2 |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

N-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C17H18Cl2N6O2/c18-13-3-2-12(10-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26) |

InChI Key |

KTEKLQFFGMDEMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Imidazole Core Synthesis

The imidazole ring is synthesized via cyclocondensation of 4-chlorobenzaldehyde with ammonium acetate and nitroethane in acetic acid, yielding 5-(4-chlorophenyl)-1H-imidazole. Nitration at the 2-position is achieved using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation with palladium on carbon to reduce the nitro group to an amine.

Key Reaction Conditions:

- Temperature: 80–100°C for cyclocondensation

- Catalyst: 5 wt% Pd/C for hydrogenation

- Solvent: Ethanol for hydrogenation

Urea Bond Formation

The amine-functionalized imidazole reacts with 4-chlorobenzyl isocyanate in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds via nucleophilic attack of the imidazole amine on the isocyanate carbonyl, forming the urea linkage.

Optimization Insights:

- Excess isocyanate (1.2 equivalents) improves yields to 78–82%.

- Lower temperatures minimize side reactions such as oligomerization.

Catalytic Cyclization Strategies

Base-Catalyzed Intramolecular Hydroamidation

Propargylic ureas undergo base-mediated cyclization to form imidazol-2-ones, a method adaptable to C₁₇H₁₈Cl₂N₆O₂ synthesis. Using 1,8-diazabicycloundec-7-ene (DBU) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a base, allenamide intermediates form prior to cyclization.

Mechanistic Pathway:

- Deprotonation of the propargylic urea to form an allenamide.

- Intramolecular attack of the urea nitrogen on the electron-deficient central carbon of the allene.

- Aromatization to yield the imidazol-2-one.

Performance Metrics:

Biocatalytic and Transition Metal-Mediated Approaches

Enzymatic C–H Functionalization

Recent advances in biocatalytic oxidation enable selective C–H activation in aromatic precursors. Iron-based catalysts with hydrogen peroxide (H₂O₂) oxidize unactivated sp³ C–H bonds in intermediates, facilitating late-stage functionalization. For example, hydroxylation of the chlorobenzyl moiety prior to urea formation can streamline synthesis.

Advantages:

- Avoids protective groups

- Enhances atom economy

Nickel-Catalyzed Cross-Coupling

Radical cross-coupling using nickel electrocatalysis forms carbon-nitrogen bonds between imidazole and urea fragments. This method bypasses traditional coupling reagents, reducing byproduct formation.

Conditions:

- Catalyst: Ni(II) bipyridine complex

- Solvent: Acetonitrile/water (9:1)

- Current Density: 5 mA/cm²

Purification and Analytical Validation

Chromatographic Techniques

- Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

- HRMS (ESI): m/z calculated for C₁₇H₁₈Cl₂N₆O₂ [M+H]⁺: 437.0822, found: 437.0819.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

C17H18Cl2N6O2: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C17H18Cl2N6O2: has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H18Cl2N6O2 involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Conclusion

The compound This compound is a versatile molecule with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biological Activity

The compound C17H18Cl2N6O2, known for its potential biological activities, has garnered interest in various fields, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two chlorine atoms, nitrogen atoms, and an intricate arrangement that contributes to its biological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its efficacy in biological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated a series of synthesized compounds against various bacterial strains, including Gram-positive bacteria and mycobacteria. The results indicated that compounds with halogen substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts.

| Compound | Activity Against S. aureus | Activity Against M. tuberculosis | Cytotoxicity |

|---|---|---|---|

| 1i | Effective | Moderate | Low |

| 1p | High efficacy | High efficacy | Moderate |

| 1q | Moderate | Low | Low |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial agents, particularly against resistant strains such as MRSA and vancomycin-resistant E. faecalis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that certain derivatives can inhibit cancer cell proliferation with minimal cytotoxic effects on normal cells. A detailed study analyzed the cytotoxic profiles of these compounds on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a controlled study, the cytotoxicity of this compound was assessed on human cancer cell lines compared to primary mammalian cells. The results highlighted that:

- Compound 1i exhibited significant cytotoxicity against breast cancer cells (MCF-7) while maintaining low toxicity on normal fibroblasts.

- Compound 1p showed promising results in inhibiting lung cancer cell proliferation with a selectivity index indicating lower toxicity to healthy cells.

The following table summarizes the cytotoxic effects observed:

| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - Fibroblasts | Selectivity Index |

|---|---|---|---|

| 1i | 10 | 50 | 5 |

| 1p | 15 | 60 | 4 |

| 1q | 20 | 70 | 3.5 |

These findings support the potential of this compound derivatives in targeted cancer therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : Some studies suggest that these compounds can enhance immune responses against tumors and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.